2-Chloro-5-hydroxypyridine-3-boronic acid
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Overview
Description
2-Chloro-5-hydroxypyridine-3-boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a chlorinated pyridine ring, which also contains a hydroxyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-hydroxypyridine-3-boronic acid typically involves the reaction of 2-chloro-5-hydroxypyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium as a catalyst to facilitate the formation of the boronic acid group. The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-hydroxypyridine-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorinated pyridine ring can be reduced to form a more saturated compound.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alkyl halides are used in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-chloro-5-pyridinecarboxaldehyde, while substitution of the chlorine atom can produce various substituted pyridine derivatives .
Scientific Research Applications
2-Chloro-5-hydroxypyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-Chloro-5-hydroxypyridine-3-boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition. The compound’s effects are mediated through its interactions with specific enzymes and receptors, which can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Chloro-5-hydroxypyridine-3-boronic acid can be compared with other boronic acid derivatives, such as:
5-Chloro-2-hydroxypyridine-3-boronic acid: Similar structure but with different substitution patterns, leading to distinct reactivity and applications.
2-Chloropyridine-3-boronic acid: Lacks the hydroxyl group, resulting in different chemical properties and uses.
5-Chloropyridine-2-boronic acid: Another closely related compound with unique applications in organic synthesis and pharmaceutical development .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a versatile intermediate in various chemical transformations.
Properties
IUPAC Name |
(2-chloro-5-hydroxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO3/c7-5-4(6(10)11)1-3(9)2-8-5/h1-2,9-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJPRUDAXRSSKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Cl)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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